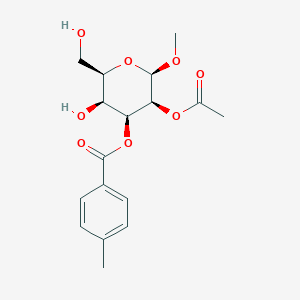
Methyl 2-O-Acetyl-3-O-(4-Methylbenzoyl)-Beta-D-Talopyranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Galectin-4-IN-2 is a small molecule inhibitor specifically designed to target galectin-4, a member of the galectin family of proteins. Galectin-4 is known for its role in various biological processes, including cell adhesion, migration, and immune response. It is predominantly expressed in epithelial cells of the intestinal tract and has been implicated in several pathological conditions, such as cancer and inflammation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Galectin-4-IN-2 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its binding affinity and specificity towards galectin-4. The synthetic route typically includes:
Formation of the core structure: This involves the use of a suitable starting material, which undergoes a series of reactions such as condensation, cyclization, and reduction to form the core scaffold.
Functional group modifications: The core scaffold is then modified by introducing various functional groups through reactions like alkylation, acylation, and halogenation. These modifications are crucial for improving the compound’s pharmacokinetic properties and binding affinity.
Industrial Production Methods
Industrial production of Galectin-4-IN-2 follows a similar synthetic route but is optimized for large-scale production. This includes:
Optimization of reaction conditions: Parameters such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.
Use of continuous flow reactors: These reactors allow for better control over reaction conditions and can handle larger volumes of reactants, making the process more efficient and scalable.
Purification techniques: Advanced purification techniques such as chromatography and crystallization are employed to ensure the final product meets the required purity standards
化学反应分析
Types of Reactions
Galectin-4-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Galectin-4-IN-2 can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
科学研究应用
Galectin-4-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of galectin-4 and its ligands.
Biology: Helps in understanding the role of galectin-4 in cellular processes such as adhesion, migration, and immune response.
Medicine: Investigated for its potential therapeutic applications in treating diseases like cancer, where galectin-4 is overexpressed.
Industry: Utilized in the development of diagnostic assays and therapeutic agents targeting galectin-4
作用机制
Galectin-4-IN-2 exerts its effects by binding to the carbohydrate recognition domains of galectin-4, thereby inhibiting its interaction with glycan ligands. This inhibition disrupts galectin-4-mediated cellular processes, such as cell adhesion and migration. The compound’s mechanism of action involves:
Binding to carbohydrate recognition domains: Galectin-4-IN-2 specifically binds to the carbohydrate recognition domains of galectin-4, preventing it from interacting with its natural ligands.
Disruption of cellular processes: By inhibiting galectin-4, the compound disrupts processes like cell adhesion, migration, and immune response, which are crucial for cancer progression and inflammation
相似化合物的比较
Similar Compounds
Galectin-1-IN-1: Inhibits galectin-1, another member of the galectin family, and is used in similar research applications.
Galectin-3-IN-1: Targets galectin-3 and is investigated for its role in cancer and fibrosis.
Galectin-9-IN-1: Inhibits galectin-9 and is studied for its potential in treating autoimmune diseases.
Uniqueness of Galectin-4-IN-2
Galectin-4-IN-2 is unique due to its high specificity and affinity for galectin-4. Unlike other galectin inhibitors, it does not significantly interact with other galectin family members, making it a valuable tool for studying galectin-4-specific pathways and developing targeted therapies .
属性
分子式 |
C17H22O8 |
|---|---|
分子量 |
354.4 g/mol |
IUPAC 名称 |
[(2R,3S,4S,5S,6R)-5-acetyloxy-3-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl] 4-methylbenzoate |
InChI |
InChI=1S/C17H22O8/c1-9-4-6-11(7-5-9)16(21)25-14-13(20)12(8-18)24-17(22-3)15(14)23-10(2)19/h4-7,12-15,17-18,20H,8H2,1-3H3/t12-,13+,14+,15+,17-/m1/s1 |
InChI 键 |
IYJMKTZAMJWCQH-JLHDYFKBSA-N |
手性 SMILES |
CC1=CC=C(C=C1)C(=O)O[C@H]2[C@H]([C@H](O[C@H]([C@H]2OC(=O)C)OC)CO)O |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)OC2C(C(OC(C2OC(=O)C)OC)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















